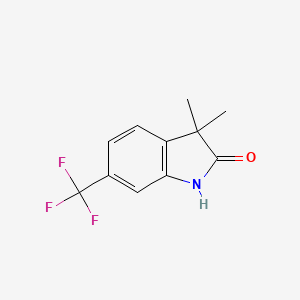
3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one is a chemical compound with the CAS Number: 1393491-69-4 . It has a molecular weight of 229.2 .
Synthesis Analysis
An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one is 1S/C11H10F3NO/c1-10(2)7-4-3-6(11(12,13)14)5-8(7)15-9(10)16/h3-5H,1-2H3,(H,15,16) .Physical And Chemical Properties Analysis
3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Modification
General Synthesis : 3,3-Dimethyl-6-(trifluoromethyl)indolin-2-one, as a variant of indolin-2-ones, has been used in the synthesis of di- and mono-acetylated indoles, highlighting its versatility in chemical modifications (Jha, Chou, & Blunt, 2011).
Facile and Eco-Friendly Synthesis : Research indicates efficient synthesis methods for pharmaceutically interesting functionalized derivatives of indolin-2-ones, emphasizing the ease of modification and environmental friendliness (Brahmachari & Banerjee, 2014).
One-Pot Acylation Techniques : The compound's utility extends to one-pot multiple acylation processes, facilitating the creation of diverse indole synthons, a key aspect of pharmaceutical synthesis (Jha & Blunt, 2009).
Biomedical Applications
Anticancer and Antimicrobial Activities : Indolin-2-one derivatives, including the trifluoromethylated variants, have shown potential in anticancer and antimicrobial applications. This underlines the compound's relevance in developing new therapeutic agents (Bikshapathi et al., 2017).
Angiogenesis Inhibition : Studies on indolin-2-ones, including those with trifluoromethyl groups, have shown significant anti-angiogenic activity, crucial in cancer treatment strategies (Sudta et al., 2013).
Advanced Material Science
Photochromism Studies : The compound's derivatives have been studied for their photochromic properties, indicating potential applications in material sciences, particularly in photo-responsive materials (Namba & Suzuki, 1975).
Colorimetric Detection : Novel spirooxazine derivatives of indolin-2-ones have been synthesized for sensitive colorimetric detection, such as in the identification of specific ions, showcasing its application in chemical sensing technologies (Pattaweepaiboon et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3,3-dimethyl-6-(trifluoromethyl)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c1-10(2)7-4-3-6(11(12,13)14)5-8(7)15-9(10)16/h3-5H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMLWDMCCWTVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

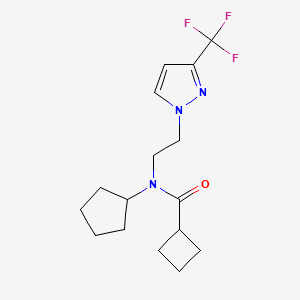
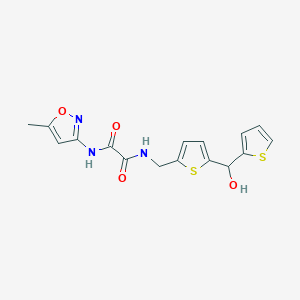
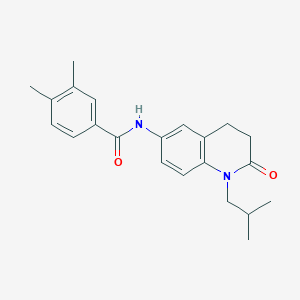
![3-(3,4-Dimethylphenyl)-6-({[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2908284.png)
![Ethyl 5-(1,3-benzodioxole-5-carbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2908288.png)
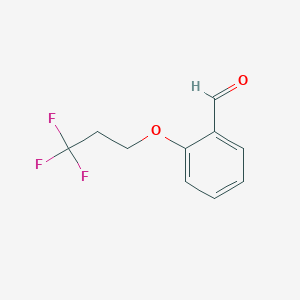
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2908292.png)
![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(E)-2-phenylethenyl]sulfonylprop-2-enamide](/img/structure/B2908293.png)

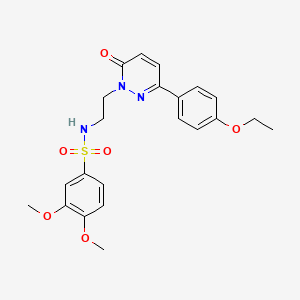
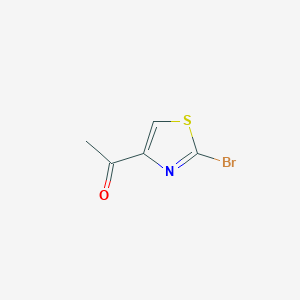
![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2908299.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2908304.png)